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Abstract

ER-076349 is a potent, synthetically derived macrocyclic ketone with significant antitumor
properties. It originates as a structurally simplified analog of the marine natural product
Halichondrin B and serves as a key intermediate in the synthesis of the FDA-approved
anticancer drug, Eribulin (Halaven®). Developed by Eisai Co., Ltd., ER-076349 exerts its
cytotoxic effects primarily through the inhibition of tubulin polymerization, leading to a cascade
of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides
a comprehensive overview of the origin, synthesis, mechanism of action, and biological effects
of ER-076349, supported by quantitative data, experimental methodologies, and detailed
signaling pathway diagrams.

Origin and Synthesis

ER-076349 is a testament to the power of natural product synthesis in modern drug discovery.
Its development arose from the challenges associated with the scarcity of Halichondrin B, a
complex polyether macrolide isolated from the marine sponge Halichondria okadai.[1] The
remarkable antitumor activity of Halichondrin B spurred efforts to create synthetic analogs that
would be more accessible for clinical development.

ER-076349 is a synthetic precursor to Eribulin, another analog of Halichondrin B.[2] The
synthesis of these complex molecules is a significant challenge in organic chemistry. While a
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detailed, step-by-step public protocol for the synthesis of ER-076349 is not readily available,
likely due to its proprietary nature, the general strategy involves a highly convergent approach.
This entails the synthesis of several complex fragments of the molecule, which are then
coupled together in the final stages. A patent for the synthesis of Halichondrin B analogs
provides a glimpse into the final steps of converting ER-076349 to Eribulin, which involves the
activation of the C35 primary alcohol and subsequent amination.[3] The total synthesis of
Halichondrin B, and by extension its analogs, is a multi-step process that has been the subject
of extensive research.[1][4]

Mechanism of Action: Tubulin Polymerization
Inhibition

The primary mechanism of action of ER-076349 is the inhibition of tubulin polymerization.[5][6]
Tubulin is a globular protein that polymerizes to form microtubules, which are essential
components of the cytoskeleton and the mitotic spindle. By binding to tubulin, ER-076349
disrupts the dynamics of microtubule assembly and disassembly. This interference with
microtubule function has profound consequences for rapidly dividing cells, such as cancer

cells, which are highly dependent on the proper formation and function of the mitotic spindle for
cell division.

The binding of ER-076349 to tubulin is thought to occur at the plus ends of microtubules,
suppressing both the growth and shortening phases of dynamic instability. This leads to the
sequestration of tubulin into nonfunctional aggregates, ultimately disrupting the formation of a
functional mitotic spindle.[7]

Cellular Effects and Signaling Pathways

The inhibition of tubulin polymerization by ER-076349 triggers a series of downstream cellular
events, primarily leading to cell cycle arrest at the G2/M phase and subsequent induction of
apoptosis.

G2/M Cell Cycle Arrest

By disrupting the mitotic spindle, ER-076349 activates the spindle assembly checkpoint, a
crucial cellular surveillance mechanism that ensures proper chromosome alignment before the
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cell enters anaphase. This checkpoint activation prevents the progression of mitosis, leading to
an accumulation of cells in the G2/M phase of the cell cycle.[5]

The G2/M transition is tightly regulated by the activity of the Cyclin B/CDK1 complex.[8] The
arrest induced by ER-076349 is associated with the modulation of key regulatory proteins of
this complex. While the precise upstream signaling from disrupted microtubules to the G2/M
checkpoint machinery in the context of ER-076349 is not fully elucidated, it is known to involve
a cascade of phosphorylation events that ultimately inhibit the activity of the anaphase-
promoting complex/cyclosome (APC/C), a key ubiquitin ligase required for mitotic progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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